2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
The compound's structure is related to a series of derivatives synthesized for antimalarial activity. These derivatives, including acetamides, have shown significant activity against resistant strains of malaria parasites and possess pharmacokinetic properties that suggest potential for extended protection against infection (Werbel et al., 1986).
Antimicrobial and Hemolytic Activity
Similar acetamide derivatives have been evaluated for their antimicrobial and hemolytic activities. Some of these compounds displayed active properties against various microbial species and showed potential for biological screening and applications (Gul et al., 2017).
Muscarinic Agonist Activity
Substituted acetamides, closely related to the compound , were studied for their muscarinic agonist activity. These compounds have demonstrated partial agonistic effects, mimicking acetylcholine by binding directly to cholinoreceptors (Pukhalskaya et al., 2010).
Antifungal Agents
Derivatives of morpholin-3-yl-acetamide, similar to the compound of interest, have been identified as broad-spectrum antifungal agents, particularly effective against Candida and Aspergillus species (Bardiot et al., 2015).
Antioxidant Activity
Compounds structurally related to 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide have been investigated for their antioxidant properties. These studies involve evaluating their free radical scavenging activity and understanding their mechanisms through experimental and theoretical methods (Boudebbous et al., 2021).
Antitumor Activity
Similar acetamide derivatives have been synthesized and evaluated for their antitumor activities, showing potential against various cancer cell lines. These compounds have been part of extensive research for their broad-spectrum antitumor activity and molecular docking studies (Al-Suwaidan et al., 2016).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide, structurally similar to the compound , has been investigated as a corrosion inhibitor for mild steel in acidic environments. This application is crucial in the field of material science and engineering (Nasser & Sathiq, 2016).
Anti-Inflammatory Agents
Derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid, related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory activity. These studies include both in vitro and in vivo evaluations and molecular docking to assess their binding affinity (Nikalje et al., 2015).
Properties
IUPAC Name |
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-9-5-10(2)15(11(3)6-9)17-13(19)7-18-14(20)8-22-12(4)16(18)21/h5-6,12H,7-8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCAEZJNTSSVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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